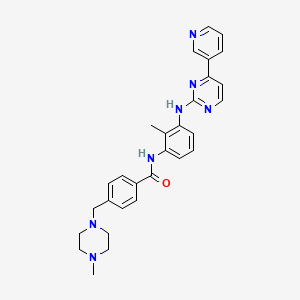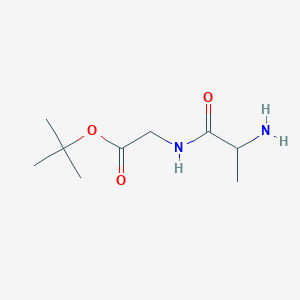
Imatinib regioisomer 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imatinib regioisomer 2 is a structural variant of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound shares a similar core structure with imatinib but differs in the arrangement of its functional groups, which can lead to variations in its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imatinib regioisomer 2 involves several key steps, including the formation of intermediates and their subsequent coupling. One optimized approach involves the reaction of a suitable aniline derivative with molten cyanamide to form a guanidine salt, followed by reduction of the nitro group using hydrogen over Adam’s catalyst . Another method involves the coupling of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using N,N’-carbonyldiimidazole as a condensing agent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful optimization of reaction conditions to ensure high yield and purity. The use of automated and chromatographic methods for monitoring and validating the synthesis is common to maintain consistency and quality .
化学反应分析
Types of Reactions
Imatinib regioisomer 2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using hydrogen gas over a catalyst such as palladium or platinum.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid, while reduction of a nitro group can yield an amine .
科学研究应用
Imatinib regioisomer 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural variations on chemical reactivity and stability.
Biology: Investigated for its potential to inhibit various tyrosine kinases involved in cell signaling pathways.
作用机制
Imatinib regioisomer 2 exerts its effects by inhibiting the activity of specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Imatinib regioisomer 2 can be compared with other tyrosine kinase inhibitors, such as:
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency but increased toxicity.
Dasatinib: Another second-generation inhibitor with a broader spectrum of activity but also higher toxicity.
Bosutinib: Similar to dasatinib but with a different side effect profile.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to differences in binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .
属性
CAS 编号 |
1349250-06-1 |
|---|---|
分子式 |
C29H31N7O |
分子量 |
493.6 g/mol |
IUPAC 名称 |
4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34) |
InChI 键 |
KGWGJBYBPNYVNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)



![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)
![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)
![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)

